5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 3-bromopyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative under acidic conditions . Another method involves the direct bromination of 5-(pyridin-2-yl)-1H-pyrazol-3-amine using bromine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or amines.
Oxidation Products: Oxidation can lead to the formation of corresponding pyrazole carboxylic acids or ketones.
Scientific Research Applications
5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the target protein, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
5-(pyridin-2-yl)-1H-pyrazol-3-amine: Lacks the bromine substituent, which can affect its reactivity and binding properties.
3-bromo-2-pyridinylmethanol: Contains a hydroxyl group instead of the pyrazole ring, leading to different chemical and biological properties.
Uniqueness
The presence of both the bromopyridine and pyrazole moieties in 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine makes it a versatile compound with unique reactivity and binding characteristics. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it valuable in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H7BrN4 |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H7BrN4/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6/h1-4H,(H3,10,12,13) |
InChI Key |
CWIUSUGUJVDJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=NN2)N)Br |
Origin of Product |
United States |
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